molecular formula C8H6BrNO5 B7725266 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde CAS No. 205652-99-9

2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde

Cat. No.: B7725266
CAS No.: 205652-99-9
M. Wt: 276.04 g/mol
InChI Key: GVGPCXQPEWSGGZ-UHFFFAOYSA-N
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Description

2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO5 It is a derivative of benzaldehyde, featuring bromine, hydroxyl, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde typically involves multiple steps. One common method starts with the nitration of 2-bromo-6-hydroxy-5-methoxybenzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzoic acid.

    Reduction: 2-Bromo-6-hydroxy-5-methoxy-3-aminobenzaldehyde.

    Substitution: 2-Methoxy-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (if methoxide is the nucleophile).

Scientific Research Applications

2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural similarity to naturally occurring substrates.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
  • 2-Bromo-5-methoxy-3-nitrobenzaldehyde
  • 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Uniqueness

2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups. The presence of both bromine and nitro groups on the aromatic ring provides distinct reactivity patterns compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO5/c1-15-6-2-5(10(13)14)7(9)4(3-11)8(6)12/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGPCXQPEWSGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])Br)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244563
Record name 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205652-99-9
Record name 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205652-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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